molecular formula C8H4N2O4 B032571 3-Nitrophthalimide CAS No. 603-62-3

3-Nitrophthalimide

Cat. No. B032571
CAS RN: 603-62-3
M. Wt: 192.13 g/mol
InChI Key: BONIIQYTWOPUQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Nitrophthalimide involves several steps, starting from phthalic anhydride. This compound can be synthesized through a process involving nitration, dehydration, aminolysis, and further dehydration steps. The reaction conditions, such as the effects of nitration of phthalic anhydride and dehydration of 3-nitrophthalamide, have been studied to optimize the yield (Chen Zhi-min, 2004). Additionally, N-substituted 3-nitrophthalimides have been synthesized by cyclocondensation of 3-nitrophthalic acid with amines, indicating the versatility of this compound in chemical synthesis (S. I. Zav'yalov et al., 1998).

Molecular Structure Analysis

The molecular structure of 3-Nitrophthalimide has been characterized by its ability to form sheets built from N-H...O and C-H...O hydrogen bonds. These interactions lead to the formation of a structured framework that can be linked into pairs by pi-pi stacking interactions (C. Glidewell et al., 2004). The presence of isomeric forms, such as 4-nitrophthalimide, demonstrates the structural diversity within this class of compounds.

Chemical Reactions and Properties

3-Nitrophthalimide undergoes various chemical reactions, highlighting its reactivity and the possibility of forming diverse derivatives. For instance, its aminotrifluoromethylthiolation reaction shows the potential to introduce both nitrogen and SCF3 sources into α,β-unsaturated carbonyl compounds, resulting in β-amino ketones and esters (Q. Xiao et al., 2015).

Physical Properties Analysis

The physical properties of 3-Nitrophthalimide, such as its hydrogen-bonded frameworks and coordination with metals, contribute to its structural diversity and potential applications in materials science. Coordination complexes assembled from 3-nitrophthalic acid demonstrate the compound's ability to form various structural motifs (Wenliang Xu et al., 2014).

Scientific Research Applications

  • Spectroscopic Analysis : 3-Nitrophthalimide can be transformed into hydroxy and methoxy derivatives, which are useful for analyzing spectroscopic properties (Caswell & Cavasos, 1995).

  • Chemical Reactions and Synthesis : It serves as both nitrogen and SCF3 sources in difunctionalization reactions, yielding α-amino ketones and esters (Xiao et al., 2015).

  • Medical Applications :

    • N-substituted 3-nitrophthalimides have shown antibacterial, analgesic, and vasodilative properties (Zav’yalov et al., 1998).
    • Specific analogues like N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide are active in models of inflammatory and neuropathic pain (Batista et al., 2019).
    • N-benzoyl 3-nitro-phthalimide exhibits anxiolytic activity in animal models (Hassanzadeh et al., 2012).
  • Supramolecular Chemistry : N-(iodophenyl)nitrophthalimides can form intricate supramolecular structures and engage in aromatic pi-pi stacking interactions (Glidewell et al., 2005).

  • Herbicidal Activity : Products from the aza-Michael addition reaction with 4-nitrophthalimide show herbicidal activity against certain plants (Ma et al., 2013).

  • Sickle Cell Disease Treatment : Furoxanyl-containing phthalimide derivatives have potential in treating sickle cell disease, offering an alternative to hydroxyurea treatment (dos Santos et al., 2012).

  • Nonlinear Optical Material : N-(3-nitrophenyl)phthalimide is an efficient frequency doubler and optical parametric oscillator in nonlinear optics (Ravindra et al., 2006).

  • Conformational Probes in Polypeptides : Phthalimides, including 4-nitrophthalimides, are used as probes in synthetic polypeptides (Carrión et al., 1968).

  • Polymer Science : Certain imides group containing AB monomers, including N-(4-hydroxyphenyl)-4-nitrophthalimide, have been synthesized for use in polymer science (Thiruvasagam & Venkatesan, 2009).

Safety And Hazards

3-Nitrophthalimide may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)8(12)9-7/h1-3H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONIIQYTWOPUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060532
Record name 1H-Isoindole-1,3(2H)-dione, 4-nitro-
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Molecular Weight

192.13 g/mol
Source PubChem
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Product Name

3-Nitrophthalimide

CAS RN

603-62-3
Record name 3-Nitrophthalimide
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Record name 3-NITROPHTHALIMIDE
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Record name 1H-Isoindole-1,3(2H)-dione, 4-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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